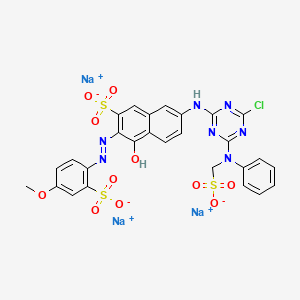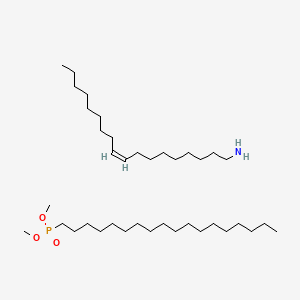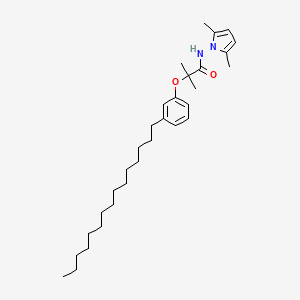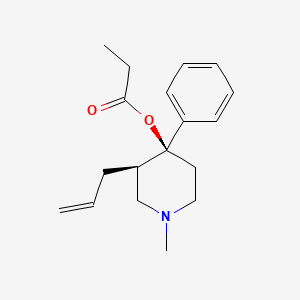
alpha-Allylprodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Allylprodine: is an opioid analgesic that is an analog of prodine. It was discovered by Hoffman-La Roche in 1957 during research into the related drug pethidine . This compound is known for its potent analgesic properties, being significantly more effective than morphine due to its unique interaction with the μ-opioid receptor .
Métodos De Preparación
The synthesis of alpha-Allylprodine involves several steps, starting with the formation of the piperidine ring. The key synthetic route includes the allylation of an enamine or the allylboration of an aldehyde . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Alpha-Allylprodine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Alpha-Allylprodine has several scientific research applications:
Mecanismo De Acción
Alpha-Allylprodine exerts its effects by binding to the μ-opioid receptor in the central nervous system . This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . The compound’s unique allyl group allows it to interact with additional amino acid targets in the receptor binding site, enhancing its potency .
Comparación Con Compuestos Similares
Alpha-Allylprodine is more potent than similar compounds such as α-prodine and morphine . The 3R,4S-isomer of this compound is particularly notable for being 23 times more potent than morphine . Similar compounds include:
α-Prodine: Another analog of prodine, but less potent than this compound.
Morphine: A well-known opioid analgesic, but less potent and with a different binding profile.
Pethidine: The parent compound from which this compound was derived.
This compound’s unique structure and binding interactions make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
53611-18-0 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
[(3R,4S)-1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H25NO2/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3/t16-,18-/m1/s1 |
Clave InChI |
KGYFOSCXVAXULR-SJLPKXTDSA-N |
SMILES isomérico |
CCC(=O)O[C@]1(CCN(C[C@H]1CC=C)C)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


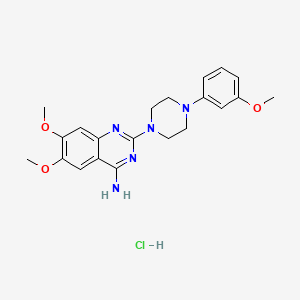

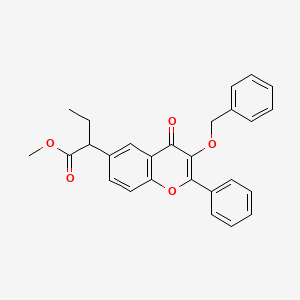

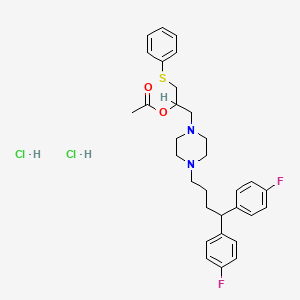
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

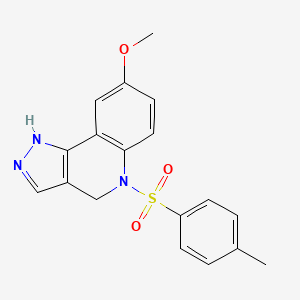
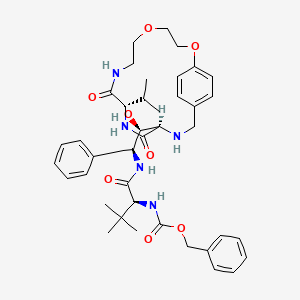
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

